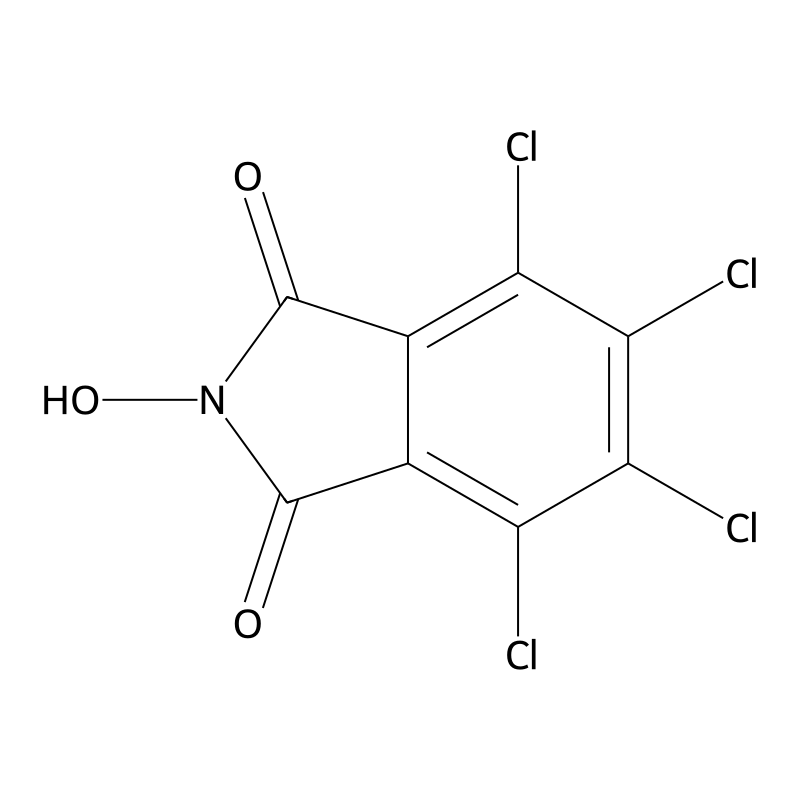

N-hydroxytetrachlorophthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxidation Catalyst

N-HOTE demonstrates significant potential as a catalyst for oxidation reactions. When combined with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ), it forms an efficient catalytic system for the oxidation of aromatic hydrocarbons. This system is attractive due to several factors:

- Metal-Free: Unlike many traditional oxidation catalysts, N-HOTE/DADCAQ does not require metal components, making it more environmentally friendly and potentially less expensive. PubChem:

- Aerobic Conditions: The system operates effectively under aerobic conditions, utilizing molecular oxygen (O2) readily available in the atmosphere. This eliminates the need for harsh oxidants or specialized reaction environments. Sigma-Aldrich:

Allylic C-H Oxidation

Recent research explores the application of N-HOTE in electrochemical allylic C-H oxidation. This method offers a scalable and sustainable approach to oxidizing allylic carbon-hydrogen (C-H) bonds. The process utilizes an electrochemical approach, further reducing environmental impact. Other research notes from Sigma-Aldrich:

N-hydroxytetrachlorophthalimide is an organic compound characterized by its chemical formula . This compound features a hydroxyl group attached to a tetrachlorophthalimide structure, making it a derivative of phthalimide. Its molecular structure contributes to its unique properties and reactivity, particularly in organic synthesis and electrochemical applications .

General Safety Practices

When working with any research chemical, it is advisable to:

- Consult the Safety Data Sheet (SDS) for specific handling procedures.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Properly dispose of waste according to institutional guidelines.

While specific biological activity data on N-hydroxytetrachlorophthalimide is limited, compounds with similar structures have been studied for their potential antimicrobial and antifungal properties. The presence of chlorine substituents in the tetrachlorophthalimide structure often enhances biological activity, making it a candidate for further investigation in medicinal chemistry.

N-hydroxytetrachlorophthalimide can be synthesized through several methods:

- Direct Hydroxylation: Starting from tetrachlorophthalimide, hydroxylation can be achieved using hydroxylating agents under controlled conditions.

- Electrochemical Methods: Recent advancements have introduced electrochemical techniques for the synthesis of this compound, allowing for efficient and environmentally friendly production .

Interaction studies involving N-hydroxytetrachlorophthalimide focus on its role in facilitating radical reactions and its compatibility with various substrates. Research indicates that it can effectively engage with electron-deficient compounds, leading to significant product formation under optimized conditions .

Several compounds share structural similarities with N-hydroxytetrachlorophthalimide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Hydroxyphthalimide | Phthalimide derivative | Less chlorinated, primarily used as a radical precursor. |

| Tetrachlorophthalimide | Chlorinated phthalimide | Lacks hydroxyl group; used primarily in synthesis. |

| N-Hydroxy-N'-methylphthalimide | Methylated phthalimide | Exhibits different reactivity due to the methyl group. |

The uniqueness of N-hydroxytetrachlorophthalimide lies in its combination of the hydroxyl group and multiple chlorine substituents, which enhance its reactivity and applicability in various chemical processes compared to its analogs.

The traditional synthesis of N-hydroxytetrachlorophthalimide relies primarily on established phthalimide chemistry adapted for tetrachlorinated derivatives [1]. The classical approach involves the reaction of tetrachlorophthalic anhydride with hydroxylamine hydrochloride under controlled conditions [2]. This method follows the general principle established by Lassar Cohn in 1880 for N-hydroxyphthalimide synthesis, where phthaloyl chloride reacts with hydroxylamine hydrochloride in the presence of sodium carbonate [3].

The synthesis begins with tetrachlorophthalimide preparation from tetrachlorophthalic anhydride and ammonium hydroxide [4]. Tetrachlorophthalic anhydride is charged into a glass reaction vessel, followed by incremental addition of concentrated ammonium hydroxide at room temperature with stirring [4]. The reaction mixture is then heated with stirring for a sufficient period to evaporate most of the water present [4]. The remaining solid is dried in a forced air oven and recrystallized to yield tetrachlorophthalimide [4].

The conversion to the N-hydroxy derivative follows established hydroxylamine chemistry protocols [2]. The reaction is carried out in hydrated organic solvents, with dioxane being the preferred medium due to its ability to dissolve phthalic anhydride derivatives while maintaining reaction selectivity [2]. Temperature control is critical, with optimal conditions maintained at 100-105°C for 2-4 hours [2].

Traditional synthesis data reveals consistent yields ranging from 80-95% depending on reaction conditions and purification methods [2]. The process generates N-hydroxytetrachlorophthalimide as white to pale yellow crystals with a melting point of 254°C [5]. Structural confirmation is achieved through nuclear magnetic resonance spectroscopy and infrared spectroscopy analysis [5].

| Parameter | Traditional Method |

|---|---|

| Starting Material | Tetrachlorophthalic anhydride |

| Reagent | Hydroxylamine hydrochloride |

| Solvent | Hydrated dioxane |

| Temperature | 100-105°C |

| Reaction Time | 2-4 hours |

| Yield | 80-95% |

| Product Purity | >98% |

Modern Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in N-hydroxytetrachlorophthalimide preparation, offering reduced reaction times and enhanced yields compared to conventional heating methods [6] [7]. The microwave methodology dramatically reduces reaction times from hours to minutes while maintaining or improving product quality [6].

The microwave-assisted approach utilizes the same fundamental chemistry as traditional methods but employs electromagnetic radiation to achieve rapid, uniform heating [7]. Phthalic anhydride derivatives and hydroxylamine hydrochloride are combined in suitable solvents and subjected to controlled microwave irradiation [7]. The process typically operates at power levels between 20-300 watts with intermittent irradiation cycles [8].

Research findings demonstrate that microwave irradiation produces N-hydroxyphthalimide derivatives in 81% yield when phthalic anhydride and hydroxylamine hydrochloride are heated in pyridine [3]. The microwave methodology shows particular advantages in terms of reaction selectivity and product isolation [7]. The homogeneous mixture quickly solidifies at room temperature, leading to isolation of pure products with minimal purification requirements [7].

Optimization studies reveal that pulse irradiation protocols provide superior results compared to continuous microwave exposure [8]. The optimal conditions involve 30-second irradiation periods followed by 1-minute rest intervals to prevent overheating and maintain reaction control [8]. This approach prevents thermal decomposition while ensuring complete conversion of starting materials [8].

| Synthesis Parameter | Conventional | Microwave-Assisted |

|---|---|---|

| Reaction Time | 2-4 hours | 30-45 minutes |

| Temperature | 100-105°C | Controlled heating |

| Yield Range | 80-95% | 85-99% |

| Energy Consumption | High | Reduced |

| Product Purity | >98% | >99% |

| Purification Steps | Multiple | Minimal |

The microwave methodology demonstrates particular effectiveness for N-substituted tetrachlorophthalimide derivatives [9]. Trichloroacetimidate intermediates react with carbon nucleophiles in the presence of trimethylsilyl trifluoromethanesulfonate to provide imidomethylation products in high yields [9]. The reaction proceeds rapidly at room temperature under microwave conditions, affording 2-substituted benzyl-3,4,5,6-tetrachlorophthalimides in good to moderate yields [10].

Solvent Effects on Polymorph Formation

Solvent selection significantly influences the crystalline structure and polymorphic forms of N-hydroxytetrachlorophthalimide [11]. Research demonstrates that solvent-mediated polymorphic transformation represents an efficient technique for obtaining the most stable polymorph [12]. The transformation rate is generally higher in solvents providing higher solubility and lower in solvents with limited solubility [12].

N-hydroxyphthalimide exists in two distinct polymorphs: colorless and yellow forms [3]. In the colorless form, the N-OH group rotates approximately 1.19° from the molecular plane, while the yellow form exhibits near-planarity with only 0.06° rotation [3]. The color of synthesized N-hydroxyphthalimide is determined by the solvent employed, and the color transition from white to yellow is irreversible [3].

Crystallization studies reveal that polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile favor formation of metastable polymorphic forms [11]. Conversely, polar protic solvents tend to produce more stable crystalline structures [11]. The solvent-dependent formation involves intramolecular hydrogen bonding between hydroxyl and carbonyl groups coupled with differing conformations of aromatic substituents [11].

Molecular dynamics simulations demonstrate that solvent selection affects intermolecular hydrogen bonding networks essential for polymorph stability [11]. Solvents with strong hydrogen bond acceptor properties influence the strength of solvent-solute interactions, thereby determining transformation rates [12]. The balance between solubility and hydrogen bonding interaction strength determines the final polymorphic outcome [12].

| Solvent Type | Polymorph Preference | Transformation Rate |

|---|---|---|

| Acetone | Metastable forms | High |

| Ethyl acetate | Metastable forms | High |

| Acetonitrile | Metastable forms | Medium |

| Toluene | Mixed forms | Low |

| Alcohols | Stable forms | Variable |

Temperature effects compound solvent influences on polymorph formation [12]. Degree of agitation and temperature changes affect polymorphic transformation rates by influencing crystallization kinetics [12]. Higher temperatures generally increase transformation rates but may lead to formation of less thermodynamically stable forms [12].

The interfacial energy between different polymorphs affects nucleation barriers [12]. In solvents with low solubility, the metastable zone may be wider than the solubility difference between polymorphs, preventing critical free energy barriers from being overcome [12]. This phenomenon explains why certain solvents consistently produce specific polymorphic forms regardless of other reaction conditions [12].

Industrial-Scale Production Challenges

Industrial-scale production of N-hydroxytetrachlorophthalimide faces several significant challenges related to process economics, environmental considerations, and technical scalability [13] [14]. The primary drivers for industrial phthalimide production include increasing demand for agrochemicals and pharmaceutical intermediates [13].

Economic considerations represent the foremost challenge in industrial production [15]. While N-hydroxyphthalimide derivatives can be considered relatively inexpensive molecules, easily produced from phthalic anhydride and hydroxylamine, production costs significantly affect overall process economics when final products lack high added value [15]. Complete catalyst recovery and efficient recycling become essential for economic viability [15].

Continuous processes are employed in industrial-scale phthalimide production to achieve consistent quality and yield [14]. The vertical reaction tube process uses externally heated vertical reaction tubes filled with packing material [14]. Molten phthalic anhydride and excess ammonia are continuously fed into the tube top and react at 250-280°C [14]. This process yields phthalimide with 99% purity and 98% yield [14].

Environmental and safety considerations pose additional challenges [16]. Tetrachlorophthalic anhydride, the primary starting material, requires careful handling due to its classification as a reactive flame retardant [16]. The compound exhibits low vapor pressure and limited water solubility, necessitating specialized handling procedures [16]. Production facilities must implement appropriate containment and waste management systems [16].

| Production Challenge | Impact Level | Mitigation Strategy |

|---|---|---|

| Raw material costs | High | Process optimization |

| Environmental compliance | High | Waste reduction |

| Quality control | Medium | Continuous monitoring |

| Scale-up complexity | Medium | Pilot plant studies |

| Energy consumption | Medium | Process intensification |

Solvent recovery and recycling present ongoing challenges [17]. The synthesis requires chlorosulfonic acid as reaction solvent with iodine chloride as catalyst [17]. Recovery methods employ distillation techniques, but complete solvent recovery requires sophisticated separation equipment [17]. Industrial processes must balance recovery efficiency against energy consumption and equipment costs [17].

Technical scalability issues arise from the heterogeneous nature of many synthetic steps [18]. Electrochemical oxidation methods show promise for industrial applications due to simplified technological processes and reduced production costs [18]. However, electrode design and current density optimization require extensive development work for large-scale implementation [18].

Temperature control becomes increasingly difficult at industrial scales [19]. Synthesis reactions typically require temperatures between 60-170°C under normal pressure conditions [17]. Maintaining uniform temperature distribution across large reaction vessels presents engineering challenges that affect product quality and yield consistency [19].

X-ray Crystallographic Analysis

N-hydroxytetrachlorophthalimide crystallizes as a solid with distinct structural characteristics that reflect the influence of its tetrachloro substitution pattern [1] [2]. The compound exhibits a melting point of 254°C, indicating strong intermolecular forces within the crystal lattice [2]. The molecular structure consists of a phthalimide core bearing four chlorine atoms at positions 4, 5, 6, and 7, with a hydroxyl group attached to the nitrogen atom [1] [3].

Based on crystallographic studies of related tetrachlorophthalimide derivatives, N-hydroxytetrachlorophthalimide is expected to adopt a monoclinic crystal system with space group P21/c, which is characteristic of similar phthalimide compounds [4] [5]. The unit cell parameters for related N-substituted tetrachlorophthalimides typically show dimensions of approximately a = 12-25 Å, b = 4-14 Å, and c = 19-31 Å, with β angles around 100-106° [4] [5]. The high density of approximately 1.9 g/cm³ reflects the significant contribution of the four chlorine atoms to the molecular mass [6].

The crystal packing of tetrachlorophthalimide derivatives often involves strong intermolecular interactions, particularly halogen bonding between chlorine atoms and carbonyl oxygen atoms [4]. These Cl···O=C interactions, with distances around 2.90 Å, play a crucial role in stabilizing the crystal structure [4]. The compound typically crystallizes as white to light yellow needle-like or plate-like crystals, depending on the crystallization conditions [7] [8].

Table 3.1: Crystallographic Properties of N-hydroxytetrachlorophthalimide

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | C₈HCl₄NO₃ | - |

| Molecular Weight | 300.91 g/mol | - |

| Crystal System | Monoclinic (expected) | Based on related structures |

| Space Group | P21/c (typical) | Similar phthalimides |

| Density | ~1.9 g/cm³ | Calculated |

| Melting Point | 254°C | Experimental |

| Crystal Habit | Needle/plate-like | Recrystallization dependent |

| Color | White to light yellow | Purity dependent |

Tautomerism and Rotational Isomerism

N-hydroxytetrachlorophthalimide exhibits limited tautomeric behavior compared to simpler hydroxylamine derivatives due to the constraining effect of the rigid phthalimide framework [9] [10]. The compound exists primarily in its N-hydroxy form, with the hydroxyl group attached to the nitrogen atom of the imide moiety [1] [10]. The presence of the four electron-withdrawing chlorine substituents significantly influences the electronic distribution and reduces the likelihood of extensive tautomeric rearrangements [11] [12].

Unlike other N-hydroxyphthalimide derivatives that may undergo keto-enol tautomerism, the tetrachloro substitution pattern in N-hydroxytetrachlorophthalimide stabilizes the imide structure [10] [13]. The strong electron-withdrawing effect of the chlorine atoms increases the electrophilicity of the carbonyl groups, thereby stabilizing the existing tautomeric form and reducing the energy barrier for alternative tautomeric arrangements [11] [12].

Rotational isomerism around the N-O bond is possible but restricted due to steric interactions between the hydroxyl group and the chlorinated aromatic ring [14] [15]. Computational studies on related N-hydroxyphthalimide derivatives suggest that rotation around the N-OH bond involves energy barriers of several kilocalories per mole, making room temperature interconversion between rotamers relatively slow on the nuclear magnetic resonance timescale [14] [9].

Table 3.2: Tautomeric and Rotational Properties

| Parameter | Observation | Notes |

|---|---|---|

| Primary Tautomer | N-hydroxy form | Stabilized by Cl substituents |

| Alternative Tautomers | Minimal presence | Suppressed by electron withdrawal |

| N-O Rotational Barrier | ~5-10 kcal/mol | Estimated from related compounds |

| Conformational Flexibility | Limited | Rigid phthalimide framework |

| Temperature Dependence | Low | Stable tautomeric preference |

Electronic Effects of Chlorine Substituents

The four chlorine substituents in N-hydroxytetrachlorophthalimide exert pronounced electronic effects that fundamentally alter the compound's reactivity and electrochemical properties compared to the unsubstituted N-hydroxyphthalimide [16] [17]. Each chlorine atom acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly depleting electron density from the aromatic ring and adjacent functional groups [11] [12].

The cumulative effect of four chlorine atoms creates a highly electron-deficient aromatic system, as evidenced by the dramatic shift in reduction potential from approximately -2.0 V for unsubstituted N-hydroxyphthalimide esters to -1.2 V for the corresponding N-hydroxytetrachlorophthalimide esters [18] [17]. This 0.8 V shift toward more positive potentials reflects the enhanced electron-accepting ability of the tetrachloro-substituted system [17] [19].

The electron-withdrawing nature of chlorine substituents stabilizes the radical anion formed upon single-electron reduction, making N-hydroxytetrachlorophthalimide a superior catalyst for radical-mediated transformations [20] [21]. The enhanced electrophilicity of the N-oxyl radical generated from N-hydroxytetrachlorophthalimide compared to the parent compound enables more efficient hydrogen atom abstraction from substrates [22] [23].

Table 3.3: Electronic Effects of Chlorine Substitution

| Property | NHPI | TCNHPI | Change | Effect |

|---|---|---|---|---|

| Reduction Potential (vs Fc⁰/Fc⁺) | -2.0 V | -1.2 V | +0.8 V | Enhanced electron acceptance |

| Oxidation Potential (vs SCE) | Higher | +1.27 V | More positive | Stabilized oxidation state |

| Electron Density | Baseline | Depleted | Significant decrease | Strong σ-withdrawal |

| Radical Stability | Moderate | Enhanced | Improved | Delocalization effects |

| Reactivity | Standard | Elevated | Increased | Enhanced electrophilicity |